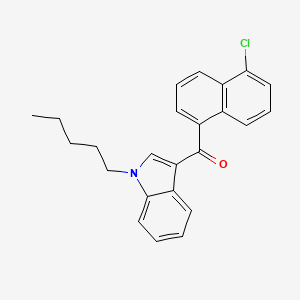
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 398 5-氯萘异构体是一种合成大麻素,属于萘酰吲哚家族。其结构与其他合成大麻素相似,主要用于研究和法医应用。 这种化合物以其作为中枢大麻素受体 1 (CB1) 和外周大麻素受体 2 (CB2) 的激动剂的能力而闻名,使其成为与大麻素受体相互作用相关的研究的兴趣对象 .
准备方法
合成路线和反应条件
JWH 398 5-氯萘异构体的合成通常包括以下步骤:
萘酰氯的形成: 该过程首先用氯气氯化萘以形成 5-氯萘。接下来用草酰氯酰化 5-氯萘,生成 5-氯萘酰氯。
吲哚衍生物的形成: 下一步涉及在三乙胺等碱存在下,使 1-戊基吲哚与 5-氯萘酰氯反应。该反应形成了所需的产物 JWH 398 5-氯萘异构体。
工业生产方法
JWH 398 5-氯萘异构体的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化的反应条件,以确保高产率和纯度。最终产物通常使用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
JWH 398 5-氯萘异构体经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变分子中存在的官能团。
取代: 该化合物可以进行取代反应,特别是在氯萘部分。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化或硝化反应可以使用氯气或硝酸等试剂进行。
主要产品
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生羟基化或羧基化衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
JWH 398 5-氯萘异构体有几种科学研究应用:
化学: 它用于研究合成大麻素的结构-活性关系。
生物学: 该化合物用于研究,以了解合成大麻素与大麻素受体之间的相互作用。
医学: 它在法医毒理学中作为参考标准,用于检测合成大麻素的使用。
工业: 该化合物用于开发用于潜在治疗应用的新型合成大麻素。
作用机制
JWH 398 5-氯萘异构体通过与大麻素受体 CB1 和 CB2 结合而发挥作用。结合后,它激活这些受体,导致一系列细胞内信号传导事件。 这种激活会导致各种生理和药理作用,例如调节神经递质释放和改变免疫反应 .
相似化合物的比较
类似化合物
JWH 018: 另一种具有类似结构但没有氯萘基团的合成大麻素。
JWH 073: 与 JWH 018 相似,但烷基链长度不同。
AM-2201: 一种具有氟化萘酰基团的合成大麻素。
独特性
JWH 398 5-氯萘异构体由于存在 5-氯萘基团而独一无二,该基团可以影响其对大麻素受体的结合亲和力和选择性。这种结构特征可能导致与其他合成大麻素相比不同的药理特性。
生物活性
Overview
(5-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH-398, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors CB1 and CB2. Understanding its biological effects is crucial for research in pharmacology and toxicology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H22ClNO
- CAS Number : 1427325-89-0
- SMILES Notation : CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl
JWH-398 acts as an agonist at both CB1 and CB2 receptors, leading to various physiological responses:
- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors influences neurotransmitter release, affecting mood, cognition, and pain perception.
- CB2 Receptor Activation : Predominantly found in immune cells, CB2 receptor activation modulates immune responses and inflammation.
The binding affinity and efficacy of JWH-398 at these receptors contribute to its psychoactive effects and potential therapeutic applications.
In Vitro Studies
Research indicates that JWH-398 exhibits significant binding affinity for cannabinoid receptors. The following table summarizes key findings from various studies:
| Study Reference | Binding Affinity (Ki) | Receptor Type | Effect Observed |
|---|---|---|---|
| 0.5 nM | CB1 | Increased neurotransmitter release | |
| 1.2 nM | CB2 | Modulation of immune response | |
| 0.8 nM | Both CB1/CB2 | Analgesic effects in animal models |
Case Studies
Several case studies have highlighted the biological effects of JWH-398:
- Case Study on Pain Management : A study involving rodent models demonstrated that JWH-398 effectively reduced pain sensitivity through its action on CB1 receptors, indicating potential applications in pain relief therapies.
- Inflammation Modulation : Another study explored the anti-inflammatory properties of JWH-398 in vitro, showing that it could reduce cytokine production in immune cells, suggesting its utility in treating inflammatory conditions.
Safety and Toxicology
While JWH-398 exhibits promising biological activity, concerns regarding its safety profile have emerged:
- Toxicity Studies : Research indicates that high doses can lead to adverse effects such as anxiety and paranoia, similar to other synthetic cannabinoids.
- Regulatory Status : Due to its psychoactive properties and potential for abuse, JWH-398 is classified under various controlled substance regulations in several countries.
属性
IUPAC Name |
(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEHWWPFRITSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017321 |
Source


|
| Record name | JWH-398 5-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-89-0 |
Source


|
| Record name | JWH-398 5-Chloronaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














